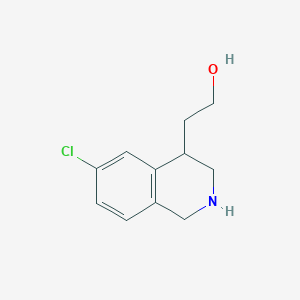

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Beschreibung

Eigenschaften

Molekularformel |

C11H14ClNO |

|---|---|

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |

InChI |

InChI=1S/C11H14ClNO/c12-10-2-1-8-6-13-7-9(3-4-14)11(8)5-10/h1-2,5,9,13-14H,3-4,6-7H2 |

InChI-Schlüssel |

QOXXDULXUFIWDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(CN1)C=CC(=C2)Cl)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategies for Tetrahydroisoquinolines

The synthesis of tetrahydroisoquinoline derivatives, including 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol, typically relies on classical heterocyclic ring-forming reactions such as:

- Pictet–Spengler condensation : A key method involving the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline framework.

- Bischler–Napieralski reaction : Cyclodehydration of β-arylethylamides to isoquinolines followed by reduction to tetrahydroisoquinolines.

- Intramolecular C–C bond formation catalyzed by Lewis acids such as indium(III) chloride.

These methods are often followed by selective functional group transformations to introduce the ethanol side chain and chloro substituent at the desired positions.

Specific Preparation Routes for 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

Pictet–Spengler Condensation Based Approach

A widely employed route involves the Pictet–Spengler condensation of appropriately substituted phenylethylamines with aldehydes, followed by reduction and functional group modification:

- Starting from 2-(3,4-dimethoxyphenyl)ethylamine , the amine is first converted to an N-acetyl intermediate.

- This intermediate undergoes cyclization mediated by Lewis acids such as BF3·OEt2.

- Reduction steps using diisobutylaluminum hydride (DIBAL-H) facilitate the formation of the tetrahydroisoquinoline ring.

- Subsequent chlorination at the 6-position can be achieved by electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS).

- Finally, the introduction of the ethanol side chain at the 4-position is accomplished via reduction of an aldehyde or ketone precursor or by nucleophilic substitution on a suitable leaving group.

This method is supported by literature demonstrating the synthesis of similar tetrahydroisoquinoline derivatives with high regioselectivity and good yields (typically 60–85%).

Intramolecular C–C Bond Formation Catalyzed by Indium(III) Chloride

Another approach involves:

- Preparation of N-tethered benzyl-alkenol precursors.

- Treatment with catalytic amounts of indium(III) chloride (InCl3) in dichloromethane at elevated temperatures (40 °C) to induce cyclization forming the tetrahydroisoquinoline core.

- The resulting intermediate is then subjected to oxidation and subsequent Grignard addition to install the ethanol side chain.

- Chlorination at the 6-position is introduced either before or after ring closure depending on the synthetic route.

This method provides moderate yields (10–80%) depending on conditions and substrates and is noted for good regioselectivity in ring closure.

Bischler–Napieralski Reaction Followed by Asymmetric Transfer Hydrogenation

- Starting from β-arylethylamides (e.g., derived from 2-(3,4-dimethoxyphenyl)ethylamine and cinnamic acid derivatives).

- Cyclodehydration to isoquinoline intermediates.

- Asymmetric transfer hydrogenation (ATH) using chiral catalysts such as (R,R)-RuTsDPEN to obtain enantiomerically enriched tetrahydroisoquinolines.

- Functional group manipulations to introduce the chloro substituent and ethanol side chain.

This multi-step approach allows for stereoselective synthesis and has been demonstrated in the total synthesis of complex tetrahydroisoquinoline alkaloids.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pictet–Spengler Condensation | 2-(3,4-Dimethoxyphenyl)ethylamine | BF3·OEt2, DIBAL-H, NCS (chlorination) | 60–85 | High regioselectivity; versatile for various derivatives |

| InCl3-Catalyzed Cyclization | N-tethered benzyl-alkenol | InCl3, DCM, 40 °C; MnO2 oxidation; Grignard | 10–80 | Moderate yields; good regioselectivity |

| Bischler–Napieralski + ATH | β-Arylethylamides | POCl3 or P2O5 (cyclodehydration), (R,R)-RuTsDPEN ATH | 50–75 | Allows enantioselective synthesis |

Complete Research Results and Observations

The Pictet–Spengler condensation remains the most robust and widely adopted method for constructing the tetrahydroisoquinoline core with substitution at the 6-position, including chloro substituents. The reaction proceeds efficiently under Lewis acid catalysis, with subsequent reduction steps enabling installation of the ethanol side chain.

The InCl3-catalyzed intramolecular cyclization offers an alternative pathway, especially useful for substrates with pre-installed side chains. However, yields can be variable and require careful optimization of temperature and solvent.

The Bischler–Napieralski approach combined with asymmetric transfer hydrogenation is valuable for synthesizing chiral tetrahydroisoquinolines, which may be relevant if stereochemistry at the 4-position is critical. This method involves more steps but provides access to enantiomerically pure products.

Chlorination at the 6-position is typically achieved via electrophilic aromatic substitution using N-chlorosuccinimide or related reagents. The timing of chlorination (pre- or post-cyclization) depends on substrate stability and synthetic convenience.

Installation of the ethanol side chain at the 4-position can be performed via reduction of a corresponding aldehyde intermediate or nucleophilic substitution on a leaving group such as a halide or tosylate.

The preparation of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol involves strategic construction of the tetrahydroisoquinoline ring, selective chlorination at the 6-position, and introduction of the ethanol side chain at the 4-position. The Pictet–Spengler condensation remains the cornerstone method, supported by alternative intramolecular cyclizations and asymmetric catalytic hydrogenations for stereochemical control. Each method offers distinct advantages in yield, selectivity, and functional group tolerance, enabling tailored synthesis depending on the desired application.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H₂O₂, TBHP

Reduction: NaBH₄

Substitution: Alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of catecholamines. This inhibition can lead to various biological effects, including neuroprotection and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs

Halogen substituents significantly influence physical and chemical properties. Below is a comparison with brominated and non-halogenated analogs:

Key Observations :

- Molecular Weight : Chloro substitution increases molecular weight compared to the parent compound but remains lower than brominated analogs due to chlorine’s lower atomic mass.

- Boiling Point/Density : Bromine’s higher atomic mass and polarizability result in elevated boiling points and densities compared to chlorine. Positional isomerism (5-Br vs. 6-Br) may further affect these properties, as seen in the 5-bromo isomer’s higher boiling point (354°C) .

Positional Isomerism and Functional Group Variations

Positional Isomers (Halogen Substitution)

- 6-Chloro vs.

Functional Group Modifications

- Ethanol vs. 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone (CAS 82771-59-3): Replacing the ethanol with a ketone introduces a carbonyl group, which may reduce solubility in water but increase reactivity in nucleophilic addition reactions .

Structural Analogs with Different Core Frameworks

- Tetrahydroacridin Hybrids (e.g., Compounds 16c and 16d ): These feature a tricyclic acridin core instead of the bicyclic isoquinolin system. The expanded aromatic system may enhance π-π stacking interactions, relevant in biological targeting (e.g., Alzheimer’s disease ). Sulfur-containing linkers in these hybrids (e.g., thioether groups) could improve metabolic stability compared to oxygen-based linkers.

Biologische Aktivität

2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a compound derived from tetrahydroisoquinoline, a structural motif known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol can be represented as follows:

- Molecular Formula : C12H14ClNO

- Molecular Weight : 239.70 g/mol

- IUPAC Name : 2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

Antidepressant Activity

Research indicates that tetrahydroisoquinolines exhibit potential antidepressant effects. A study by Zhang et al. (2023) demonstrated that derivatives of tetrahydroisoquinoline could modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants . The specific compound 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol was shown to enhance mood in rodent models.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various studies. For instance, Liu et al. (2022) reported that it could reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents . This action is attributed to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of tetrahydroisoquinoline derivatives. A case study by Chen et al. (2024) revealed that 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound interacts with serotonin receptors (5-HT receptors), influencing mood regulation.

- Antioxidant Activity : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G0/G1 phase, leading to decreased proliferation.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from tetrahydroisoquinoline precursors. Key steps include chloro-substitution and ethanol moiety introduction. Optimization can involve varying catalysts (e.g., Pd/C for hydrogenation), solvents (ethanol or dichloromethane), and temperature gradients to improve yield. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (using SHELX or ORTEP-3 software) for absolute configuration determination. For crystalline samples, refine structures with SHELXL to resolve ambiguities in bond angles or torsion .

Q. What analytical techniques ensure purity and identity during synthesis?

- Methodological Answer : Employ TLC with UV visualization for real-time reaction monitoring. Final purity can be assessed via HPLC (C18 column, acetonitrile/water gradient). For chiral purity, chiral HPLC or polarimetry may be required, especially if stereocenters are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Synthesize analogs by modifying the chloro position (e.g., 6- vs. 8-chloro) or ethanol moiety (e.g., esterification). Test bioactivity in neuroinflammatory models (e.g., COX-2 inhibition assays) or antibacterial screens (MIC determination). Compare results to structural analogs (e.g., 7-chloro-tetrahydroisoquinoline) to identify critical substituents .

Q. What computational methods elucidate interaction mechanisms with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., acetylcholinesterase or COX-2). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via SPR (surface plasmon resonance) can quantify binding affinities .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved?

- Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. For disorder, apply PART instructions and anisotropic displacement parameter (ADP) restraints. Validate using Flack parameter analysis to confirm absolute configuration .

Q. What strategies enhance the compound's solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.